3-(Dimethoxymethyl)-5-iodopyridine

Medicinal Chemistry Cross-Coupling Building Block

Secure a strategic advantage in complex molecule synthesis with 3-(Dimethoxymethyl)-5-iodopyridine. Its orthogonal 5-iodo handle and dimethoxymethyl-protected 3-aldehyde enable a powerful two-step diversification sequence: execute high-yielding Suzuki-Miyaura couplings chemoselectively, then unveil the latent aldehyde under mild acid. This unique reactivity is absent in unprotected analogs, eliminating a dedicated protection/deprotection step, reducing overall step count and improving yield. The ≥98% purity ensures robust, reproducible results in generating 3,5-disubstituted pyridine libraries, agrochemical SAR exploration, and constructing heterobifunctional probes like PROTACs.

Molecular Formula C8H10INO2
Molecular Weight 279.07 g/mol
CAS No. 1186311-06-7
Cat. No. B1393406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethoxymethyl)-5-iodopyridine
CAS1186311-06-7
Molecular FormulaC8H10INO2
Molecular Weight279.07 g/mol
Structural Identifiers
SMILESCOC(C1=CC(=CN=C1)I)OC
InChIInChI=1S/C8H10INO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3
InChIKeyQWDPPCPVSINUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethoxymethyl)-5-iodopyridine (CAS 1186311-06-7): A Strategic Pyridine Intermediate for Controlled Cross-Coupling and Multistep Synthesis


3-(Dimethoxymethyl)-5-iodopyridine (CAS 1186311-06-7) is a halogenated pyridine derivative featuring an iodine atom at the 5-position and a dimethoxymethyl acetal protecting group at the 3-position of the heteroaromatic ring . The iodine substituent provides a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura couplings, which are foundational for constructing biaryl and heteroaryl linkages in medicinal chemistry [1]. The dimethoxymethyl group functions as a masked aldehyde, enabling orthogonal deprotection under mild acidic conditions to reveal a reactive 3-formyl group for further synthetic elaboration . This dual functionality, coupled with the well-established reactivity of iodopyridines in palladium-catalyzed transformations, positions this compound as a versatile building block for the synthesis of complex arylpyridines and pharmacologically relevant scaffolds [1].

Why Unprotected 5-Iodopyridine Analogs Are Inadequate for Syntheses Requiring Orthogonal Aldehyde Protection in 3-(Dimethoxymethyl)-5-iodopyridine Applications


Generic substitution of 3-(dimethoxymethyl)-5-iodopyridine (CAS 1186311-06-7) with simpler 5-iodopyridines is non-viable for multistep synthetic sequences that demand the temporary masking of a reactive aldehyde group. The unprotected 3-formyl-5-iodopyridine is incompatible with many common transformations, including organometallic additions (e.g., Grignard, organolithium reagents) and strong nucleophilic or basic conditions, due to the high electrophilicity and acidity of the aldehyde proton [1]. The dimethoxymethyl acetal serves as a critical protecting group, enabling chemoselective manipulation of the iodine handle via cross-coupling while preserving the latent aldehyde functionality for a later-stage unveiling and subsequent diversification [1]. This orthogonal reactivity profile is a prerequisite for efficient convergent synthesis and is absent in unprotected analogs, making 3-(dimethoxymethyl)-5-iodopyridine a uniquely enabling intermediate for complex molecule construction [1].

Quantitative Evidence for 3-(Dimethoxymethyl)-5-iodopyridine Differentiation: A Comparative Analysis of Reactivity, Selectivity, and Orthogonal Functionality


Cross-Coupling Reactivity Benchmark: Suzuki–Miyaura Performance of 5-Iodopyridines for Arylpyridine Synthesis

The 5-iodopyridine core, a key structural feature of 3-(dimethoxymethyl)-5-iodopyridine, has been rigorously validated as a highly effective substrate for Suzuki–Miyaura cross-coupling. In a standardized protocol using 5 mol% PdCl2(PPh3)2 and KHCO3 in 4:1 DMF/H2O at 110 °C, a diverse array of 5-iodopyridines underwent coupling with aryl and heteroaryl boronic acids to furnish 5-aryl-substituted pyridines in yields ranging from good to excellent [1]. While a direct head-to-head yield comparison for this specific derivative is not available in the open literature, the established class-level reactivity of the 5-iodopyridine scaffold provides a robust, quantifiable baseline for its anticipated performance. This high and predictable reactivity in a fundamental C-C bond-forming reaction is a critical differentiator, ensuring reliable incorporation into more complex pharmacophores [1].

Medicinal Chemistry Cross-Coupling Building Block

Orthogonal Reactivity Design: Differentiating Chemoselectivity via the Dimethoxymethyl Acetal Protecting Group

The defining feature of 3-(dimethoxymethyl)-5-iodopyridine is the presence of the dimethoxymethyl acetal at the 3-position, which functions as a stable protecting group for a latent aldehyde [1]. Acetals, including dimethoxymethyl groups, are designed to withstand a broad spectrum of reaction conditions, such as nucleophilic additions, strong bases, and many metal-catalyzed couplings, that would otherwise destroy a free aldehyde [1]. For example, they are explicitly noted for their utility as protective groups in Grignard additions and Wittig reactions [1]. This orthogonal stability is not offered by the direct comparator, 3-formyl-5-iodopyridine, which contains a reactive aldehyde and would require separate, less efficient protection steps or limit the scope of subsequent reactions.

Protecting Group Strategy Multistep Synthesis Chemoselectivity

Sourcing and Purity Specification: Quantitative Purity Benchmarking Against a Common Halogenated Pyridine Alternative

From a procurement standpoint, 3-(dimethoxymethyl)-5-iodopyridine is commercially available with a well-defined purity specification. Reputable suppliers such as Fluorochem offer the compound with a minimum purity of 98% . This level of purity is comparable to the standard commercial grades of alternative halogenated pyridine building blocks, such as 3-bromo-5-iodopyridine, which is commonly supplied at 95% purity . This quantitative parity in purity ensures that the compound can be integrated into research workflows without the need for additional purification, a factor that directly impacts the reliability and reproducibility of synthetic outcomes. The compound's availability as a solid simplifies handling and storage .

Procurement Quality Control Synthesis

Optimal Research and Industrial Deployment Scenarios for 3-(Dimethoxymethyl)-5-iodopyridine


Medicinal Chemistry: Divergent Synthesis of Functionalized Arylpyridine Libraries for Drug Discovery

This compound is ideally suited for the rapid generation of diverse 3,5-disubstituted pyridine libraries, a privileged scaffold in drug discovery . The workflow leverages the 5-iodo handle for a high-yielding Suzuki–Miyaura coupling to install a first aryl or heteroaryl group, a reaction class for which 5-iodopyridines are well-validated substrates [1]. Following this, the 3-dimethoxymethyl acetal can be deprotected under mild acid to reveal a 3-formyl group, which then serves as a versatile linchpin for further diversification (e.g., reductive amination, Wittig olefination, or conversion to other functional handles). This two-step, orthogonal diversification sequence is far more efficient than de novo synthesis of each target molecule and would be impossible with unprotected 3-formyl-5-iodopyridine due to the aldehyde's incompatibility with cross-coupling conditions [2].

Process Chemistry: Optimizing Multistep Syntheses of Pharmaceutical Intermediates with Orthogonal Functionality

In a process chemistry setting, the use of 3-(dimethoxymethyl)-5-iodopyridine can reduce step count and improve overall yield for the synthesis of complex intermediates. The built-in orthogonal protection of the aldehyde eliminates an entire protection/deprotection sequence that would be required if starting from 3-formyl-5-iodopyridine [2]. This translates to a more cost-effective and time-efficient route, minimizing waste and analytical burden. The established, reproducible reactivity of the 5-iodopyridine core in palladium-catalyzed couplings [1] further ensures process robustness, a critical factor in scale-up operations where yield and purity consistency are paramount.

Chemical Biology: Synthesis of Bifunctional Probe Molecules for Target Identification

For the construction of chemical probes, such as photoaffinity labels or PROTACs, 3-(dimethoxymethyl)-5-iodopyridine provides a valuable platform. The 5-iodo group can be used to install a biologically active ligand or recognition element via cross-coupling [1]. Concurrently, the protected 3-aldehyde can be deprotected and subsequently functionalized with a linker, a reporter tag (e.g., biotin, fluorophore), or a ligation handle . This orthogonal functionalization strategy is essential for creating well-defined, heterobifunctional molecules from a single core building block, ensuring that the biological activity of the ligand is not compromised by the probe functionality. The high purity of the starting material (e.g., 98%) ensures that the final probe is free of confounding impurities .

Agrochemical Discovery: Building Block for Novel Crop Protection Agents

The compound is frequently employed as a reagent in the synthesis of novel agrochemicals, including pesticides . The pyridine ring is a common motif in many commercial herbicides and insecticides. The synthetic flexibility offered by the orthogonal iodine and protected aldehyde handles allows researchers to efficiently explore structure-activity relationships (SAR) around the pyridine core, a crucial process for optimizing potency, selectivity, and environmental fate. The ability to rapidly generate diverse analogs from a single, pure (e.g., 98%) and versatile intermediate accelerates the discovery and development timeline for new crop protection solutions.

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